N-Ethylhexylamine N-Ethylhexylamine
Brand Name: Vulcanchem
CAS No.: 20352-67-4
VCID: VC3773349
InChI: InChI=1S/C8H19N/c1-3-5-6-7-8-9-4-2/h9H,3-8H2,1-2H3
SMILES: CCCCCCNCC
Molecular Formula: C8H19N
Molecular Weight: 129.24 g/mol

N-Ethylhexylamine

CAS No.: 20352-67-4

Cat. No.: VC3773349

Molecular Formula: C8H19N

Molecular Weight: 129.24 g/mol

* For research use only. Not for human or veterinary use.

N-Ethylhexylamine - 20352-67-4

Specification

CAS No. 20352-67-4
Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
IUPAC Name N-ethylhexan-1-amine
Standard InChI InChI=1S/C8H19N/c1-3-5-6-7-8-9-4-2/h9H,3-8H2,1-2H3
Standard InChI Key WSTNFGAKGUERTC-UHFFFAOYSA-N
SMILES CCCCCCNCC
Canonical SMILES CCCCCCNCC

Introduction

Structural and Chemical Identity

N-Ethylhexylamine belongs to the class of primary amines, featuring a hexyl backbone with an ethyl group bonded to the nitrogen atom. Its IUPAC name, 1-hexanamine, N-ethyl-, reflects this branching pattern . The compound’s structure distinguishes it from isomers such as 2-ethylhexylamine (CAS 104-75-6), which possesses a different branching configuration . Key identifiers include:

PropertyValue
Molecular formulaC8H19N\text{C}_8\text{H}_{19}\text{N}
Molecular weight129.24 g/mol
CAS Registry Number20352-67-4
InChIKeyWSTNFGAKGUERTC-UHFFFAOYSA-N

The structural specificity of N-ethylhexylamine influences its reactivity and physical properties, such as boiling point and solubility, though direct measurements are sparse in the literature .

Synthesis and Manufacturing

While no explicit synthesis methods for N-ethylhexylamine are documented in the reviewed sources, analogous processes for related amines offer plausible routes. For example, ethylation reactions involving hexylamine and ethyl halides in the presence of a base could yield N-ethylhexylamine. A patent describing the synthesis of N-ethylhydroxylamine hydrochloride (EP0534347B1) illustrates a multi-step process involving di-tert-butyl dicarbonate and hydroxylamine hydrochloride . Although this method targets a different compound, it highlights the utility of protective groups and alkylation steps in amine synthesis—a strategy potentially applicable to N-ethylhexylamine.

Key steps in such a synthesis might include:

  • Protection of the amine group using tert-butoxycarbonyl (BOC) to prevent undesired side reactions.

  • Ethylation via reaction with ethyl iodide or similar alkylating agents.

  • Deprotection under acidic conditions to yield the final product .

Comparative Analysis with Structural Analogs

The distinction between N-ethylhexylamine and its isomers underscores the importance of branching in determining chemical behavior:

CompoundStructureKey Differences
N-EthylhexylaminePrimary amineEthyl group on nitrogen; linear hexyl chain
2-EthylhexylaminePrimary amineEthyl group on second carbon of hexyl chain
N,N-DiethylhexylamineTertiary amineTwo ethyl groups on nitrogen; reduced reactivity

The primary amine functionality of N-ethylhexylamine enhances its nucleophilicity compared to tertiary analogs, making it more reactive in alkylation and acylation reactions .

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